Product packaging for D-Phenylalanyl-L-leucine(Cat. No.:CAS No. 3303-56-8)

D-Phenylalanyl-L-leucine

Cat. No.: B14743285
CAS No.: 3303-56-8
M. Wt: 278.35 g/mol
InChI Key: RFCVXVPWSPOMFJ-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Phenylalanyl-L-leucine is a synthetic dipeptide composed of D-phenylalanine and L-leucine, making it a chiral molecule of significant interest in peptide research and development. Its defined stereochemistry is crucial for studying peptide structure-activity relationships, enzymatic stability, and biological recognition processes, as the incorporation of a D-amino acid can profoundly alter a peptide's properties and resistance to proteolytic degradation . This dipeptide serves as a key intermediate in organic and peptide synthesis . Furthermore, dipeptides like phenylalanyl-leucine are valuable model systems in materials science; recent research investigates their solid-state cyclization upon heating to form 2,5-diketopiperazines (DKPs) . These DKPs are important scaffolds in medicinal chemistry due to their diverse biological activities and are also explored for creating self-assembled functional nanomaterials . The sequence-specific nature of this thermal cyclization highlights the subtle influence of amino acid arrangement on chemical reactivity and solid-state properties . This compound is provided as a high-purity solid for research applications. This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O3 B14743285 D-Phenylalanyl-L-leucine CAS No. 3303-56-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3303-56-8

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C15H22N2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13+/m1/s1

InChI Key

RFCVXVPWSPOMFJ-OLZOCXBDSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Advanced Methodologies for the Synthesis of D Phenylalanyl L Leucine and Analogous D Dipeptides

Chemical Synthesis Approaches for Dipeptide Construction

Chemical synthesis remains a cornerstone for the production of peptides, offering versatility and control. Both solid-phase and solution-phase strategies are employed, each with distinct protocols and considerations, especially when incorporating D-amino acids.

Solid-Phase Peptide Synthesis (SPPS) Protocols for D-Amino Acid Incorporation

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is a widely used method for assembling peptide chains in a stepwise manner on an insoluble resin support. nih.govpeptide.com This technique simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing. peptide.com The incorporation of a D-amino acid like D-phenylalanine into a sequence with an L-amino acid follows the standard SPPS cycle.

The synthesis of D-Phenylalanyl-L-leucine via SPPS would typically commence from the C-terminus. The process involves:

Resin Loading : The first amino acid, L-leucine, protected at its α-amino group (e.g., with Fmoc), is covalently attached to a solid support, such as Wang or 2-chlorotrityl chloride resin. du.ac.inuci.edu

Deprotection : The temporary Nα-protecting group (e.g., Fmoc) is removed from the anchored L-leucine, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine. peptide.comuci.edu

Coupling : The next amino acid, Fmoc-D-phenylalanine, is activated using a coupling reagent and then reacted with the free amine of the resin-bound L-leucine to form the peptide bond. nih.gov

Washing : After coupling, the resin is thoroughly washed to remove any unreacted reagents and soluble by-products. peptide.com

Final Cleavage : Once the dipeptide is assembled, it is cleaved from the resin support, and any side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail like trifluoroacetic acid (TFA). du.ac.in

The key to incorporating the D-amino acid is simply using the protected D-enantiomer (e.g., Fmoc-D-Phe-OH) during the corresponding coupling cycle. This process is highly efficient and allows for the rapid synthesis of the desired D-L dipeptide sequence.

Feature Solid-Phase Peptide Synthesis (SPPS)
Principle Stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.
Purification Simplified; by-products and excess reagents removed by filtration and washing at each step. peptide.com
Reagent Use Excess reagents are used to drive reactions to completion.
Automation Readily automated. du.ac.in
Scalability Can be challenging for very large-scale (industrial) production compared to solution-phase.
Key Advantage Speed and ease of purification between cycles.

Solution-Phase Synthetic Routes and Condensation Strategies

Solution-phase peptide synthesis, the classical approach, involves carrying out all reactions in a homogeneous solvent system. libretexts.org While often more laborious due to the need for purification after each step, it remains valuable for large-scale synthesis and for certain peptide sequences that are difficult to assemble on a solid support. nih.govacs.org

The synthesis of this compound in solution would involve:

Protection : The α-amino group of D-phenylalanine is protected (e.g., with Boc or Fmoc), and the carboxyl group of L-leucine is protected (e.g., as a methyl or benzyl (B1604629) ester). libretexts.org

Activation & Coupling : The carboxyl group of the protected D-phenylalanine is activated using a condensing agent. Common agents include carbodiimides like DCC or uronium/phosphonium reagents like TBTU. nih.govmdpi.com The activated D-phenylalanine is then reacted with the protected L-leucine ester to form the dipeptide. mdpi.com

Purification : The resulting protected dipeptide is purified from the reaction mixture, often requiring techniques like extraction or chromatography.

Deprotection : The protecting groups are removed from the dipeptide to yield the final this compound product.

A key challenge in solution-phase synthesis is maintaining the stereochemical integrity of the amino acids, as activation can sometimes lead to racemization. mdpi.com Recent advancements, such as the use of titanium tetrachloride (TiCl4) as a condensing agent combined with microwave heating, have been shown to enable efficient and rapid dipeptide formation while preserving optical purity. mdpi.com

Biocatalytic and Enzymatic Synthesis Techniques for Chiral Compounds

Biocatalysis offers an environmentally friendly and highly stereospecific alternative to traditional chemical synthesis. Enzymes can be used to generate D-amino acid precursors or to directly catalyze the formation of the dipeptide bond with exquisite control over chirality.

Enzymatic Stereoinversion Cascades for D-Amino Acid Precursors

The synthesis of the D-phenylalanine precursor is a critical first step for the biocatalytic production of the dipeptide. D-amino acids can be produced efficiently from inexpensive L-amino acids or prochiral precursors through enzymatic cascades.

One powerful approach is a one-pot stereoinversion process. rsc.org This can be achieved using a two-enzyme cascade:

Deamination : An L-amino acid deaminase (LAAD), for instance from Proteus mirabilis, first catalyzes the deamination of L-phenylalanine to its corresponding α-keto acid, phenylpyruvic acid. rsc.org

Reductive Amination : A D-amino acid dehydrogenase (DAADH) then catalyzes the stereoselective reductive amination of the phenylpyruvic acid intermediate to produce D-phenylalanine with very high enantiomeric excess (>99%). rsc.org

Another route involves Phenylalanine Ammonia (B1221849) Lyases (PALs), which typically catalyze the conversion of L-phenylalanine to cinnamic acid. mdpi.comnih.gov However, these enzymes can be engineered or used in cascade reactions to produce D-phenylalanines. nih.govnih.govnih.gov For example, a PAL can be coupled with a chemoenzymatic deracemization step, which involves stereoselective oxidation of the L-enantiomer and nonselective reduction, to convert cinnamic acids into D-phenylalanines with high yield and optical purity. nih.gov These enzymatic methods provide a direct and efficient route to the chiral D-amino acid building block. acs.org

Enzyme/System Precursor Product Key Feature
L-Amino Acid Deaminase & D-Amino Acid Dehydrogenase Cascade L-Phenylalanine D-Phenylalanine One-pot stereoinversion with quantitative yield and >99% enantiomeric excess. rsc.org
Phenylalanine Ammonia Lyase (PAL) & Chemoenzymatic Deracemization Cinnamic Acid D-Phenylalanine Couples amination with stereoselective oxidation and non-selective reduction. nih.gov
Engineered Phenylalanine Ammonia Lyase (PAL) Aryl acrylates D-Aromatic Amino Acids Rational engineering of the enzyme's active site switches enantioselectivity to favor D-amino acid formation. nih.gov

Dipeptide Formation through Enzyme-Catalyzed Reactions

The direct enzymatic coupling of a D-amino acid to an L-amino acid to form a dipeptide like this compound is a promising but less developed field compared to the synthesis of L,L-dipeptides. The substrate specificity of many proteases and ligases is a significant barrier.

However, certain enzymes and chemoenzymatic strategies have shown potential. For example, research has focused on the adenylation domains of nonribosomal peptide synthetases (NRPS), which are natural enzymatic systems for producing complex peptides that often contain D-amino acids. These domains can be harnessed in chemoenzymatic systems where the enzyme first activates the D-amino acid, which then undergoes a chemical nucleophilic substitution reaction with the L-amino acid to form the dipeptide.

Other approaches have explored the reverse reaction of amidohydrolases. While some of these enzymes have been used to synthesize various D-amino acid-containing dipeptides, they often have limitations, such as requiring the amino acid to be in an ester form and showing low suitability for certain configurations like D,D-dipeptides. Continued research into enzyme engineering and the discovery of novel biocatalysts is expected to expand the toolbox for the direct and efficient enzymatic synthesis of D-L dipeptides.

Whole-Cell Biocatalytic Systems for Enantiomerically Pure Amino Acid Production

Whole-cell biocatalysis has emerged as a powerful and sustainable strategy for producing enantiomerically pure D-amino acids, which are essential building blocks for D-dipeptides. tandfonline.comnih.gov This approach utilizes intact microbial cells as self-contained catalysts, offering several advantages over the use of isolated enzymes. Key benefits include the elimination of costly and time-consuming enzyme purification, the inherent regeneration of expensive cofactors within the cellular environment, and often enhanced operational stability of enzymes in their native cellular matrix. d-nb.inforesearchgate.net

Engineered microorganisms, such as Escherichia coli and Pseudomonas aeruginosa, can be developed to express specific enzymatic pathways for the synthesis of D-amino acids. rsc.orgscielo.br These systems often employ multi-enzyme cascades to convert inexpensive starting materials into high-value chiral products. tandfonline.com Several strategies are prominent in the production of D-amino acids:

The Hydantoinase Process: This is a well-established industrial method for producing various D-amino acids. nih.govspringernature.com The process involves a multi-enzyme cascade beginning with a racemic 5'-monosubstituted hydantoin. A hydantoin racemase first ensures the entire substrate pool is available for conversion. Then, a D-hydantoinase selectively hydrolyzes the D-hydantoin to the corresponding D-N-carbamoyl-amino acid, which is subsequently converted to the final D-amino acid by a D-carbamoylase. springernature.com

Kinetic Resolution via Deamination: In this approach, whole cells expressing an L-amino acid oxidase (LAAO) or L-amino acid deaminase (LAAD) are used to selectively remove the L-enantiomer from a racemic amino acid mixture. rsc.orgnih.gov The enzyme catalyzes the oxidative deamination of the L-amino acid to its corresponding α-keto acid, leaving the desired D-amino acid untouched and optically pure. nih.govnih.gov The α-keto acid byproduct can often be easily separated. nih.gov

Asymmetric Reductive Amination: This method involves the direct conversion of a prochiral α-keto acid into a D-amino acid. Whole-cell biocatalysts for this transformation are engineered to contain a D-amino acid dehydrogenase (DAADH) and a cofactor regeneration system, such as a formate dehydrogenase (FDH), to recycle the required NAD(P)H. rsc.org

These whole-cell systems provide robust and efficient routes to key precursors like D-phenylalanine, which can then be coupled with L-leucine using standard peptide synthesis techniques to form this compound.

Table 1. Examples of Whole-Cell Biocatalytic Systems for D-Amino Acid Production
Biocatalyst (Microorganism)Enzymatic StrategySubstrateProductKey FindingsReference
Recombinant Escherichia coliCascade reaction with L-amino acid deaminase (PmLAAD) and D-amino acid dehydrogenase (StDAPDH)L-PhenylalanineD-PhenylalanineAchieved quantitative yield with >99% enantiomeric excess (ee) through a stereoinversion cascade. rsc.org
Pseudomonas aeruginosa 10145Kinetic resolution using nitrilase/amidase activity(R,S)-2-phenyl-2-amino-acetonitrileD-PhenylglycineTotal conversion to D-phenylglycine with >95% ee was achieved in 30 minutes. scielo.br
Agrobacterium radiobacterHydantoinase Process (D-hydantoinase and D-carbamoylase)D,L-p-hydroxyphenyl hydantoinD-p-hydroxyphenylglycineDemonstrates a highly stereoselective process for producing D-amino acids from hydantoin derivatives. springernature.com

Non-Enzymatic Synthesis Modalities

Beyond biocatalysis, non-enzymatic methods in unconventional media provide alternative routes for dipeptide synthesis. These modalities aim to overcome challenges associated with aqueous environments, such as competing hydrolysis reactions and low solubility of protected amino acids.

Reversed micellar systems have been successfully employed as microreactors for the non-enzymatic synthesis of dipeptides. mdpi.com A reversed micelle is a nanosized aggregate of surfactant molecules in a nonpolar solvent, encapsulating a polar water pool in its core. researchsolutions.comnih.gov This unique environment can bring reactants together at the interface between the organic solvent and the aqueous core, facilitating reactions that are inefficient in bulk aqueous or organic phases. mdpi.com

The synthesis of a protected dipeptide, N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu), has been demonstrated in a reversed micellar system composed of the surfactant bis(2-ethylhexyl) sodium sulfosuccinate (AOT) in isooctane. mdpi.com In this process, the lipophilic (fat-soluble) protected amino acid (Cbz-Phe) and the hydrophilic (water-soluble) amino acid (Leu) are partitioned within the micellar system. The peptide bond formation is promoted by a condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com

The efficiency of the synthesis is highly dependent on several operational parameters:

Water Content (w₀): The molar ratio of water to surfactant, denoted as w₀ ([H₂O]/[AOT]), determines the size of the aqueous core and influences reaction rates. An optimal w₀ exists due to a balance between providing a suitable reaction environment and minimizing side reactions. For the synthesis of Cbz-Phe-Leu, the optimal water content was found to be w₀ = 28. mdpi.com

pH of the Aqueous Core: The pH of the encapsulated water pool significantly affects the ionization state of the amino acids and thus their reactivity and location within the micelle. A partially cationic form of leucine (B10760876) was found to be optimal for synthesis, as it becomes enriched at the anionic AOT interface through electrostatic interactions. The maximum yield for Cbz-Phe-Leu synthesis was observed around pH 5. mdpi.com

Concentration of Condensing Agent: An excess of the condensing agent (DCC) is typically required to drive the reaction towards dipeptide formation and overcome competing side reactions involving the protected amino acid. mdpi.com

Under optimized conditions, a yield of 56.5% for Cbz-Phe-Leu was achieved after 80 hours, demonstrating the viability of reversed micellar systems as a modality for non-enzymatic dipeptide synthesis. mdpi.com This approach can be adapted for the synthesis of this compound by using the corresponding D-phenylalanine derivative as a starting material.

Table 2. Effect of pH on the Non-Enzymatic Synthesis of Cbz-Phe-Leu in a Reversed Micellar System mdpi.com
pH of Aqueous CoreYield (%)
335.1
448.2
552.3
645.5
738.9

Conditions: w₀ = 28, DCC concentration = 7 mol/m³.

State of the Art Analytical Techniques for D Phenylalanyl L Leucine Characterization and Quantification

High-Resolution Chromatographic Separations for Enantiomeric Analysis

Chromatographic methods are paramount for the separation of closely related molecules like dipeptide stereoisomers. The ability to resolve enantiomers (mirror images) and diastereomers (non-mirror image stereoisomers) is crucial for assessing the purity of a specific compound such as D-Phenylalanyl-L-leucine.

Chiral Liquid Chromatography for D/L Dipeptide Purity Assessment

Chiral Liquid Chromatography (LC) is the cornerstone for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. youtube.com The assessment of D/L dipeptide purity, such as ensuring a sample of this compound is free from its L-Phenylalanyl-L-leucine enantiomer or other diastereomers, relies heavily on these methods.

Several types of CSPs have proven effective for the separation of amino acids and peptides:

Polysaccharide-based CSPs: Columns with coated or immobilized polysaccharide derivatives (e.g., amylose (B160209) or cellulose) on a silica (B1680970) support are widely used. For instance, an AmyCoat-RP column has been successfully used to separate the four stereoisomers of DL-leucine-DL-tryptophan dipeptide, demonstrating the utility of such phases for complex dipeptide mixtures. nih.gov

Macrocyclic Glycopeptide-based CSPs: These CSPs, such as those based on teicoplanin or vancomycin, offer broad enantioselectivity for amino acids and peptides. nih.gov They are particularly useful for separating unusual or derivatized amino acids and can resolve stereoisomers under various chromatographic modes (reversed-phase, normal-phase, polar organic). nih.govnih.gov

Ligand-Exchange CSPs: These columns feature a chiral ligand (often an amino acid like L-leucine or L-phenylalanine) complexed with a metal ion (e.g., Cu²⁺) on the stationary phase. chromatographytoday.com Enantiomeric resolution occurs via the formation of transient diastereomeric metal complexes with the analyte. By using a column with a specific enantiomer (e.g., a poly(L-leucine) phase), it is possible to achieve high enantioselectivity for dipeptides like leucylphenylalanine methyl ester. nih.gov

Crown Ether-based CSPs: These are particularly effective for separating primary amino acids and their derivatives. nih.gov

The choice of mobile phase is critical and is optimized based on the CSP and the analyte. For example, a mobile phase of ammonium (B1175870) acetate, methanol, and acetonitrile (B52724) has been used effectively with polysaccharide-based columns for dipeptide separation. nih.gov The development of a reversed-phase HPLC method can quantify D-Valine to a 0.05% chiral impurity level within L-Valine, showcasing the high sensitivity achievable for purity assessment. chiraltech.com

Table 1: Chiral Stationary Phases for Dipeptide Analysis

Chiral Stationary Phase (CSP) TypePrinciple of SeparationTypical AnalytesExample Commercial Columns
Polysaccharide-basedFormation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions.Wide range of chiral compounds, including dipeptides.Chiralcel OD-3R, AmyCoat-RP
Macrocyclic GlycopeptideMultiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.Native and derivatized amino acids, peptides. nih.govCHIROBIOTIC T, CHIROBIOTIC V
Ligand ExchangeFormation of diastereomeric metal complexes between the analyte, a chiral selector, and a metal ion. chromatographytoday.comFree amino acids and their derivatives.Supelco CLC columns (e.g., with Phenylalanine)
ZwitterionicIon-pairing and zwitterionic interactions.Free amino acids and small peptides without derivatization. nih.govCHIRALPAK ZWIX(+) / ZWIX(-)

Coupled Column Liquid Chromatography for Enantiomeric Profiling

Coupled column, or multi-dimensional liquid chromatography (MDLC), significantly enhances separation power and is an advanced approach for enantiomeric profiling in complex samples. acs.org This technique involves using two or more columns with different separation mechanisms (orthogonality) to resolve components that would otherwise co-elute on a single column. For chiral analysis, common setups include achiral × chiral or chiral × chiral 2D-LC systems. nih.govacs.org

In an achiral × chiral setup, a conventional reversed-phase column (e.g., C18) is used in the first dimension (¹D) to separate compounds based on hydrophobicity. acs.org Specific fractions from the ¹D are then transferred to a chiral column in the second dimension (²D) for enantiomeric separation. acs.org This approach is highly effective for isolating and determining the enantiomeric composition of amino acids within complex matrices like honey. acs.org

A chiral × chiral 2D-LC system offers even more sophisticated profiling capabilities. nih.govnih.gov One strategy employs two CSPs with opposite configurations (e.g., tert-butylcarbamoyl quinine (B1679958) in ¹D and its quinidine (B1679956) pseudo-enantiomer in ²D). nih.gov This setup results in a powerful "imaging" of the sample's chirality. Achiral compounds elute on a diagonal line in the 2D chromatogram, while enantiomers appear as cross-peaks, allowing for an unambiguous identification of their configuration. nih.govnih.gov This method has been successfully applied to analyze the amino acid composition of therapeutic peptides like gramicidin (B1672133) and bacitracin after hydrolysis. nih.gov The use of tandem columns, such as a quinine carbamate (B1207046) weak anion exchanger (QN-AX) followed by a zwitterionic chiral ion-exchanger (ZWIX(+)), can achieve complete enantioselective profiles of proteinogenic amino acids in under a minute in the second dimension. acs.orgsigmaaldrich.com

Advanced Spectroscopic and Spectrometric Methods

While chromatography separates components, spectroscopy and spectrometry are essential for their identification and structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of D-Dipeptides

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful, non-destructive technique for determining the three-dimensional structure of peptides in solution. acs.org ¹H NMR provides a wealth of information for the structural elucidation of D-dipeptides. Key parameters derived from NMR spectra include:

Chemical Shifts: The position of a proton's resonance signal is highly sensitive to its local electronic environment, providing initial information about the amino acid residues present.

Coupling Constants (J-couplings): The splitting of NMR signals due to neighboring nuclei provides information about dihedral angles (e.g., the φ angle in the peptide backbone), which helps define the peptide's conformation. nsf.gov

Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are close in space (<5 Å), regardless of whether they are connected by bonds. acs.org Observing specific NOEs helps to determine the sequence of amino acids and the peptide's folding pattern.

For complex peptides, two-dimensional (2D) NMR experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for assigning all the resonances and piecing together the complete structure. nih.gov Recent advances also combine NMR data with Density Functional Theory (DFT) calculations of chemical shifts to aid in challenging structure assignments, including the determination of stereoconfiguration. nih.gov

Mass Spectrometry Techniques (e.g., LC-MS/MS, MALDI-TOF) for Molecular Identification and Quantification

Mass spectrometry (MS) is a cornerstone for the molecular identification and quantification of peptides due to its exceptional sensitivity and specificity. It is often coupled with liquid chromatography (LC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing peptides in complex biological matrices. acs.org In this technique, peptides are first separated by LC, then ionized (commonly by electrospray ionization, ESI), and selected in the first mass analyzer. These selected parent ions are then fragmented, and the resulting fragment ions are analyzed in a second mass analyzer. The fragmentation pattern provides sequence information, allowing for confident identification. A method using RP-UHPLC-QqToF-MS with pre-column derivatization has been developed for the precise and highly sensitive discrimination of amino acid enantiomers, with limits of detection in the pmol/L range. acs.org Similarly, a hydrophilic interaction liquid chromatography (HILIC) method coupled with tandem mass spectrometry has been validated for the simultaneous determination of L-phenylalanine and L-leucine in human serum. chromatographyonline.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a rapid and accurate technique for determining the molecular weight of intact peptides. waters.com The sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte. The mass-to-charge ratio is then determined by the ion's time of flight to the detector. MALDI-TOF is excellent for confirming the mass of a synthesized peptide like this compound. When coupled with a second mass spectrometer (TOF/TOF), it can also provide fragmentation data (MS/MS) for sequence confirmation. This approach has been successfully used to identify dipeptides in complex food matrices like dry-cured ham.

Table 2: Comparison of Mass Spectrometry Techniques for Dipeptide Analysis

TechniquePrimary ApplicationKey AdvantagesCommon Ionization Source
LC-MS/MSQuantification and identification in complex mixtures.High sensitivity, high specificity, suitable for complex matrices. acs.orgElectrospray Ionization (ESI)
MALDI-TOF MSRapid molecular weight determination and identification.High speed, accuracy, tolerance to buffers and salts. waters.comMatrix-Assisted Laser Desorption/Ionization (MALDI)

Vibrational and Electronic Spectroscopy for Molecular Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the secondary structure and intermolecular interactions of peptides. nih.gov These techniques probe the vibrational modes of molecules. For peptides, the Amide I (C=O stretching, ~1600-1700 cm⁻¹) and Amide II (N-H bending and C-N stretching, ~1500-1600 cm⁻¹) bands are particularly informative. The exact frequencies of these bands are sensitive to the peptide's backbone conformation (e.g., α-helix, β-sheet) and hydrogen bonding patterns.

Development of Biosensors for Chiral Amino Acid and Dipeptide Detection

The demand for rapid, selective, and sensitive detection of specific stereoisomers of amino acids and dipeptides has driven the development of innovative biosensors. nih.gov These analytical devices offer advantages over traditional chromatographic methods, which can be time-consuming and require expensive equipment. nih.gov Biosensors for chiral molecules typically rely on a biological recognition element that interacts specifically with one enantiomer, coupled to a transducer that converts this interaction into a measurable signal.

Enzyme-Based Biosensors: A common approach involves the use of enzymes that exhibit strict enantioselectivity. D-amino acid oxidase (DAAO) is a frequently used enzyme that specifically acts on D-amino acids. nih.gov For instance, an electrochemical microfluidic chip has been developed using DAAO to detect D-methionine and D-leucine, which are considered biomarkers for cholera. nih.gov In such a system, the enzyme catalyzes the oxidation of the D-amino acid, and the resulting product or the consumption of a co-substrate like oxygen can be measured electrochemically. A bi-enzyme biosensor for D-alanine detection was fabricated using D-amino acid oxidase from Pseudomonas sp. (pkDAAO) and hemoglobin, which improved local oxygen concentrations, enhancing sensitivity. nih.gov While these are designed for single amino acids, the principle could be adapted for dipeptides by using a specific peptidase to first hydrolyze the dipeptide, followed by detection of the released D-amino acid.

Molecularly Imprinted Polymers (MIPs): Another promising strategy is the use of molecularly imprinted polymers as recognition elements. MIPs are synthetic polymers with custom-made binding sites that are complementary in shape, size, and functional group orientation to a template molecule. Organic electrochemical transistors (OECTs) with gate electrodes modified with MIP films have been successfully used for the chiral recognition of D/L-tryptophan and D/L-tyrosine. nih.gov These sensors demonstrated high selectivity and sensitivity, with detection limits in the nanomolar range. nih.gov This technology could, in principle, be applied to create a sensor specific for this compound by using the dipeptide itself as the template during the polymerization process.

Nanopore Sensing: Nanopore technology has emerged as a powerful tool for the analysis of single molecules, including peptides. This technique involves passing molecules through a tiny pore, and the resulting changes in ionic current can be used to identify the molecule. Studies have shown that nanopores can differentiate between peptide diastereomers. For example, leucine (B10760876) enkephalin (YGGFL) and its diastereomer [D-Leu⁵]-enkephalin (YGGFdL) were distinguished based on differences in the current they excluded as they passed through a FraC nanopore. acs.org This demonstrates the sensitivity of nanopores to single amino acid chiral differences within a peptide, suggesting that a nanopore system could be developed to distinguish this compound from its other stereoisomers. acs.org

Plasmonic Biosensors: Chiral plasmonic biosensors utilize the interaction of chiral molecules with light-enhancing plasmonic nanostructures. mdpi.com This interaction can generate a detectable circular dichroism (CD) signal. The formation of asymmetric plasmonic dimers, initiated by a biorecognition event like an antigen-antibody reaction, has been used for biosensing. mdpi.com This approach could potentially be adapted for dipeptide detection by using antibodies that specifically bind to this compound to induce the assembly of plasmonic nanoparticles.

Biosensor TypeTarget Analyte(s)Key PrincipleDetection Limit (LOD)Reference
Voltammetric Bi-enzyme D-AlanineImmobilized D-amino acid oxidase (pkDAAO) and hemoglobin on a modified electrode detect the enzymatic reaction product.41 nM nih.gov
Electrochemical Microfluidic Chip D-Methionine, D-LeucineD-amino acid oxidase (DAAO) directs separation and reaction with D-amino acids in a microfluidic system.1 mM nih.gov
Organic Electrochemical Transistor (OECT) L-Tryptophan, L-TyrosineMolecularly imprinted polymer (MIP) film on the gate electrode provides specific recognition, amplified by the transistor.2 nM (L-Trp), 30 nM (L-Tyr) nih.gov
Nanopore (FraC) Leucine enkephalin vs. [D-Leu⁵]-enkephalinDiastereomers produce different ionic current signatures when passing through the nanopore.Not specified (demonstrated differentiation) acs.org

Methodological Considerations for Minimizing and Accounting for Racemization during Analysis

Racemization, the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant challenge in the analysis of chiral compounds like this compound. acs.org This process is influenced by factors such as temperature, pH, and the chemical environment, and it can occur during sample preparation, synthesis, or analysis, leading to inaccurate quantification of stereoisomers. nih.govcreation.com

Factors Influencing Racemization:

Temperature and Time: Heat is a major driver of racemization. For example, during the derivatization of amino acids with AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate), a racemization time of 30 minutes at 95°C can lead to a D-amino acid level of 1-5%, which increases to 15-30% after 6 hours. acs.org Therefore, analytical steps should be conducted at the lowest feasible temperature for the shortest possible duration.

pH: Racemization can be catalyzed by both acids and bases. creation.com The mechanism involves the abstraction of the proton at the chiral alpha-carbon, leading to a planar carbanion intermediate that can be re-protonated from either side. creation.com During solid-phase peptide synthesis (SPPS), the use of strong bases for Fmoc deprotection can induce racemization. luxembourg-bio.com For instance, exposure to 20% piperidine (B6355638) or 1% DBU in DMF can cause a noticeable loss of chiral configuration. luxembourg-bio.com Similarly, acid hydrolysis, a common step for breaking down proteins and peptides into their constituent amino acids, can also induce racemization. nih.gov

Coupling Reagents and Bases in Synthesis: In peptide synthesis, the activation of the carboxylic acid group of an amino acid can make the alpha-proton more susceptible to abstraction, leading to racemization. peptide.com The choice of coupling reagent and base is therefore critical. Using weaker bases with significant steric hindrance, such as N-methylmorpholine (NMM) instead of N,N-diisopropylethylamine (DIPEA), can minimize racemization of sensitive residues like phenylglycine. luxembourg-bio.com Certain coupling reagents, like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), have been shown to reduce racemization compared to others like HATU. luxembourg-bio.com Additives such as HOBt (1-hydroxybenzotriazole) can also suppress this side reaction. peptide.com

Strategies to Minimize and Account for Racemization:

Optimized Reaction Conditions: As discussed, minimizing temperature, reaction times, and using milder bases (e.g., TMP, DMP) or alternative deprotection strategies can significantly reduce racemization during synthesis and sample workup. acs.orgluxembourg-bio.com

Advanced Protecting Groups: The development of new amino-protecting groups is an active area of research. One such group, 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS), has been shown to suppress α-carbon racemization during peptide synthesis compared to the standard Fmoc group because the conditions for its removal are milder. nih.gov

Isotope Labeling: To account for racemization that occurs during analytical procedures like acid hydrolysis, a method using deuterated acid (e.g., deuterated HCl) has been developed. mdpi.com By hydrolyzing the sample in a deuterated solvent, any amino acid that racemizes during the process will incorporate deuterium. This allows for the differentiation between the D-amino acids originally present in the sample and those formed via racemization during the analysis, which can be detected by mass spectrometry. mdpi.com This approach effectively eliminates the bias introduced by hydrolysis-induced racemization. mdpi.com

Condition/ReagentEffect on RacemizationContextReference
High Temperature (95°C) Increases with time (1-5% at 30 min, 15-30% at 6h)AQC derivatization of amino acids acs.org
Strong Base (DBU, Piperidine) Induces significant racemizationFmoc deprotection in SPPS luxembourg-bio.com
Weaker Base (NMM, TMP, DMP) Minimizes racemizationCoupling step in SPPS luxembourg-bio.com
Coupling Reagent (COMU, DEPBT) Reduces racemization compared to HATUCoupling step in SPPS luxembourg-bio.com
Protecting Group (DNPBS) Suppresses racemization compared to FmocSolid-Phase Peptide Synthesis (SPPS) nih.gov
Hydrolysis in Deuterated Acid Allows for quantification of analysis-induced racemizationLC-MS/MS analysis of L- and D-amino acids mdpi.com

Theoretical and Computational Studies on D Phenylalanyl L Leucine and Analogous Peptides

Molecular Modeling and Simulation of Dipeptide Conformations and Dynamics

Molecular modeling and simulation are powerful techniques to explore the conformational landscape and dynamic behavior of dipeptides. All-atom molecular dynamics (MD) simulations, in particular, offer a quantitative prediction of how these peptides behave in different environments, such as in an aqueous solution. nih.govlncc.br

In a typical MD simulation study of a Phe-Leu dipeptide, the process begins with the creation of a simulation box containing the dipeptide and solvent molecules. nih.gov The system then undergoes energy minimization to remove any unfavorable contacts, followed by an equilibration run to bring it to the desired temperature and pressure. Finally, a production run is executed for a significant period to collect data on the molecule's trajectory. nih.gov These simulations can reveal the dipeptide's propensity for self-assembly and its conformational flexibility. nih.govlncc.br For instance, studies on the Phenylalanine-Leucine (Phe-Leu) dipeptide have used MD simulations to investigate its weak tendency to self-assemble in aqueous solutions. nih.gov

The accuracy of these simulations relies on the parameters used, which define the physics of the molecular interactions.

MD Simulation ParameterTypical Value/MethodPurpose
Force Field CHARMM, AMBER, GROMOSDescribes the potential energy of the system's particles.
Water Model TIP3P, SPC/ERepresents the solvent molecules in the simulation.
Integration Time Step 1.0 fs - 2.0 fsThe time interval between successive calculations of particle positions and velocities. nih.gov
Long-range Electrostatics Particle-mesh Ewald (PME)An efficient method for calculating long-range electrostatic interactions. nih.gov
Equilibration Time ~50 nsThe duration of the simulation run to allow the system to reach thermal equilibrium. nih.gov
Production Run Time ~0.25 µs or moreThe duration of the main simulation from which data is collected for analysis. nih.gov

Complementary to MD simulations, data from experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be incorporated as constraints in molecular modeling. nih.gov Information such as Nuclear Overhauser Effect (NOE) distance constraints and dihedral angle constraints derived from NMR can be used to refine the 3D structures of peptides, leading to more accurate conformational models. nih.govnih.gov This combined approach helps in determining the family of conformations that the peptide adopts in solution, which may include structures like small beta antiparallel pleated sheets. nih.gov

Computational Approaches for Predicting Intermolecular Interactions

Understanding how D-Phenylalanyl-L-leucine interacts with other molecules is crucial for predicting its biological activity and material properties. Computational methods provide detailed predictions of the non-covalent forces that govern these interactions.

MD simulations are a primary tool for this purpose. By analyzing the simulation trajectories, researchers can identify and quantify various types of intermolecular interactions. For analogous dipeptides, computational studies have successfully identified salt bridges and hydrogen bonds as the primary driving forces in their interactions with other molecules, while also noting the complementary role of π-π and π-cation interactions. nih.gov

Another powerful technique is the Molecular Mechanics-Generalized Born Surface Area (MM/GBSA) method. This approach is used to calculate the binding free energies between a ligand (like a dipeptide) and its receptor, providing a quantitative measure of their binding affinity. researchgate.net This method has been successfully used to evaluate the binding affinities of peptide analogues to their target receptors, with results showing good consistency with experimental functional assays. researchgate.net

The interaction of a dipeptide with its solvent environment can be characterized using tools like the pair radial distribution function (rdf). The rdf describes how the density of surrounding atoms or molecules varies as a function of distance from a central point. In studies of Phe-Leu, rdf calculations have been used to show the distribution of dipeptide molecules relative to each other and to water molecules, revealing the peptide's self-assembly tendencies. nih.gov

Interaction TypeComputational Prediction MethodDescription
Hydrogen Bonds MD Simulation Analysis, DockingElectrostatic attraction between a hydrogen atom and an electronegative atom (O, N). nih.gov
Salt Bridges MD Simulation AnalysisA combination of hydrogen bonding and electrostatic interaction between charged residues. nih.gov
π-π Interactions MD Simulation AnalysisNon-covalent interactions between aromatic rings, relevant for phenylalanine. nih.gov
π-Cation Interactions MD Simulation AnalysisInteraction between a cation and the face of an electron-rich π system. nih.gov
Binding Free Energy MM/GBSA CalculationsPredicts the strength of binding between the dipeptide and a target molecule. researchgate.net
Solvation/Assembly Radial Distribution Function (rdf)Characterizes the dipeptide's interaction with solvent and other peptide molecules. nih.gov

In Silico Tools for Peptidomimetic Design and Virtual Screening (e.g., pepMMsMIMIC)

In silico tools have become indispensable for modern drug discovery and material science, enabling the rapid design and screening of novel peptides and peptidomimetics—molecules that mimic the structure and function of peptides.

Virtual screening is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a specific target. targetmol.com This process "filters" large chemical databases to a manageable number of promising candidates for further experimental testing. unipd.it Tools like AutoDock Vina, ZDOCK, and DockThor are widely used for docking peptides to target proteins to predict their binding mode and affinity. lncc.brnih.gov

For designing peptidomimetics based on a known peptide like this compound, specialized tools are available. One such example is pepMMsMIMIC , a web-based tool for virtual screening of peptidomimetic compounds. nih.govnih.gov It operates on a multi-conformer 3D-similarity search strategy. nih.gov Using the 3D structure of a known peptide bound to a protein as input, pepMMsMIMIC searches a database of millions of chemical structures to find compounds that mimic the key pharmacophoric features and shape of the original peptide. nih.govnih.gov This approach aims to identify novel, non-peptide molecules that can replicate the biological function of the natural peptide, potentially with improved properties like stability and bioavailability. nih.gov

The general workflow for these in silico approaches often involves several steps, from target identification and peptide modeling to high-throughput screening and binding energy evaluation. nih.gov

Tool/ApproachFunctionApplication Example
pepMMsMIMIC Peptidomimetic virtual screeningSuggests chemical structures that mimic the protein-recognition of a natural peptide using 3D similarity. nih.govnih.gov
AlphaFold3 Protein structure predictionPredicts the 3D structure of proteins and receptor-bound peptide conformations. researchgate.net
AutoDock Vina / ZDOCK Molecular DockingPredicts the preferred orientation of a dipeptide when bound to a larger molecule to form a stable complex. nih.gov
PepVis Virtual Screening PipelineIntegrates multiple tools (e.g., Modpep, Gromacs, AutoDock Vina) to automate peptide modeling and screening. nih.gov
MM/PBSA & MM/GBSA Binding Energy CalculationEstimates the binding free energy of a peptide-protein complex to rank potential candidates. researchgate.net

These computational tools and methodologies provide a robust framework for investigating this compound and designing novel analogous peptides with tailored properties, accelerating research and development in various scientific fields. nih.gov

Design and Development of Peptidomimetics Incorporating D Phenylalanyl L Leucine Motifs

Strategies for Enhancing Proteolytic Stability in D-Peptidomimetics

A major hurdle in the therapeutic application of peptides is their rapid degradation by proteases in the body. To address this, several strategies have been developed to enhance the proteolytic stability of peptidomimetics. The incorporation of D-amino acids, such as D-phenylalanine, is a cornerstone of this effort. Because proteases are stereospecific for L-amino acids, the presence of a D-amino acid at a position susceptible to cleavage can render the peptide resistant to enzymatic degradation. nih.govptfarm.pl This substitution effectively increases the half-life of the peptide in biological systems. nih.gov

Beyond the inclusion of D-amino acids, other structural modifications are employed to bolster stability. These include:

Cyclization: Creating a covalent bond between the N- and C-termini or between amino acid side chains forms a cyclic peptide. ijpsjournal.comalliedacademies.org This conformational constraint reduces the flexibility of the peptide backbone, making it a less suitable substrate for proteases. ijpsjournal.comalliedacademies.org

Terminal Modifications: Modifying the N-terminus (e.g., through acetylation) and the C-terminus (e.g., through amidation) protects the peptide from degradation by exopeptidases, which cleave amino acids from the ends of a peptide chain. researchgate.netnih.gov These modifications have been shown to extend the stability and half-life of peptide inhibitors. researchgate.net

Backbone Modifications: Altering the peptide backbone itself, for instance by introducing non-natural linkages, can also prevent enzymatic recognition and cleavage. researchgate.net

These strategies can be used in combination to achieve a high degree of proteolytic resistance. For example, a study on the antimicrobial peptide EFK17 demonstrated that while D-enantiomer substitutions rendered the peptide indigestible by multiple proteases, combining N-terminal acetylation and C-terminal amidation with tryptophan substitutions also significantly reduced proteolytic degradation by certain enzymes. nih.gov

Table 1: Strategies for Enhancing Proteolytic Stability

Strategy Mechanism of Action Example Application
D-Amino Acid Substitution Proteases are stereospecific for L-amino acids; D-amino acids prevent enzymatic recognition and cleavage. nih.govptfarm.pl Replacing L-Phe with D-Phe in melanocortin receptor ligands enhances enzymatic stability. ptfarm.pl
Cyclization Reduces conformational flexibility, making the peptide a poor substrate for proteases. ijpsjournal.comalliedacademies.org Cyclization of α-Conotoxin TxIB improved its stability in human serum significantly. researchgate.net
Terminal Modifications (Acetylation/Amidation) Blocks degradation by exopeptidases that target the N- and C-termini. researchgate.netnih.gov N-acetylation and C-amidation have been shown to extend the stability and half-life of peptide inhibitors. researchgate.net
Backbone Modification Alters the peptide structure to prevent protease binding and cleavage. researchgate.net N/A

Rational Design for Modulated Biological Activity (e.g., Agonist/Antagonist Conversion)

The rational design of peptidomimetics allows for the fine-tuning of their biological activity. By making specific, targeted modifications to a peptide's structure, researchers can convert a receptor agonist (a molecule that activates a receptor) into an antagonist (a molecule that blocks a receptor), or alter its selectivity for different receptor subtypes. nih.gov

A prominent example of this is in the development of ligands for the melanocortin receptors (MCRs), which are involved in functions like feeding behavior and energy homeostasis. nih.gov The peptide hormone α-melanocyte-stimulating hormone (α-MSH) is a natural agonist for these receptors. nih.gov By systematically modifying the structure of α-MSH analogs, researchers have created potent and selective ligands with varied activity profiles. For instance, the substitution of the D-Phenylalanine at position 7 in the potent agonist Melanotan-II (MT-II) with D-2'-Naphthylalanine resulted in the compound SHU9119. nih.gov This single, subtle topographical change produced a potent antagonist at the MC3 and MC4 receptors, while it remained an agonist at the MC1 and MC5 receptors. nih.gov This demonstrates how minimal changes in a well-defined structure can have profound effects on biological activity, providing a powerful lesson in drug design. nih.gov

This principle of "functional chirality," where stereoisomeric arrangements of key functional groups can determine selectivity, has also been observed in the design of cholecystokinin (B1591339) (CCK) receptor ligands. nih.gov Modeling studies suggest that the CCK1 and CCK2 receptors recognize enantiomeric dispositions of key residues, which may explain the selectivity patterns observed with different optical isomers of various ligands. nih.gov

Table 2: Examples of Rationally Designed Peptidomimetics with Modulated Activity

Original Peptide/Motif Modification Resulting Compound Modulated Biological Activity
Ac-Nle⁴-c[Asp⁵,D-Phe⁷ ,Lys¹⁰]α-MSH(4–10)-NH₂ (MT-II) Substitution of D-Phe⁷ with D-Nal(2') Ac-Nle⁴-c[Asp⁵,D-Nal(2')⁷ ,Lys¹⁰]α-MSH(4–10)-NH₂ (SHU9119) Converted from a potent MCR agonist to an antagonist at MC3R/MC4R and an agonist at MC1R/MC5R. nih.gov
[Met⁵]enkephalin Cyclization via D-Penicillamine substitution at positions 2 and 5 c[D-Pen², D-Pen⁵]enkephalin (DPDPE) Conversion of a nonselective opioid receptor ligand into a highly selective δ opioid receptor agonist. nih.gov
CCK C-terminal pentapeptide Manipulation of hydrophobic residues and design of peptoid structures N-(succinyl-D-Asp-2-phenylethylamido)-L-Trp-2-(2-naphthyl)ethylamide Creation of a potent and selective CCK₁ receptor antagonist from a non-selective parent structure. nih.gov

Exploration of Non-Canonical Amino Acid Incorporation for Enhanced Structural Diversity and Function

To further expand the chemical space and functional potential of peptidomimetics, researchers incorporate non-canonical amino acids (ncAAs). nih.gov These are amino acids that are not among the 20 common proteinogenic amino acids. nih.gov The inclusion of ncAAs can introduce novel side-chain functionalities, alter backbone conformation, and enhance properties like stability and receptor affinity. nih.govua.pt

A wide variety of ncAAs can be incorporated, including:

Side-Chain Modifications: This includes α,α-dialkyl glycines, Cα-Cα cyclized amino acids, and proline analogues. ua.pt For example, Phe-like residues can be introduced to modify aromatic interactions. nih.gov

Backbone Modifications: This can involve creating retro-inverso peptides, where the direction of the peptide backbone is reversed and L-amino acids are replaced with their D-forms. nih.gov This approach can increase resistance to proteolysis, though it may not always enhance pharmacological potency. nih.gov

The methods for incorporating ncAAs are also diverse, ranging from traditional solid-phase peptide synthesis (SPPS) to more advanced biological techniques like genetic code expansion. researchgate.netresearchgate.net SPPS allows for the direct inclusion of a wide array of synthetic ncAAs into a peptide chain. researchgate.net Genetic code expansion, on the other hand, involves reprogramming the cellular protein synthesis machinery to incorporate ncAAs at specific sites in a protein in response to a nonsense codon. researchgate.net These techniques have been successfully used to introduce ncAAs into various peptides and proteins, including ion channels and receptors, to probe their structure and function. researchgate.netnih.gov The incorporation of ncAAs is a powerful strategy for creating peptidomimetics with novel structures and tailored biological activities. researchgate.net

Mechanistic Insights into Dipeptide Reactivity and Stability

Kinetics of Peptide Bond Formation in D-Dipeptide Synthesis

The formation of a peptide bond is a condensation reaction that is thermodynamically unfavorable in aqueous environments, meaning it requires an input of energy to proceed. reddit.comyoutube.com Consequently, the process is kinetically stable, characterized by a high activation energy barrier for the reverse hydrolysis reaction. youtube.comaklectures.com In biological and synthetic settings, this barrier is overcome through various strategies.

The synthesis of dipeptides can be kinetically controlled, where the rate of peptide formation is significantly faster than the rate of competing hydrolysis reactions. researchgate.net However, the inclusion of a D-amino acid, such as D-Phenylalanine, introduces specific kinetic challenges. Research into the ribosomal peptidyl transferase center (PTC) provides insight into the slower peptide bond formation with D-amino acids compared to their L-counterparts. nih.gov Structural studies of ribosomes in complex with a D-phenylalanine analog reveal that while the D-amino acid side chain binds into the A-site cleft similarly to L-amino acids, this orientation is not optimal for the nucleophilic attack by the α-amino group. nih.gov This suboptimal positioning and an inability to form a crucial hydrogen bond with the P-site tRNA, which aids in proton transfer, contribute to the reduced efficiency and slower kinetics of D-dipeptide formation. nih.gov

The kinetics of peptide synthesis in solution can be complex and may not follow a simple second-order reaction scheme. nih.gov Studies on the reaction of various amino acid esters with leucinamide have shown that the reaction rate can be described by the equation v = k[CN]a[CAE]b, where CN is the concentration of the nucleophile (leucinamide) and CAE is the concentration of the activated amino acid ester. The reaction orders 'a' and 'b' vary depending on the specific amino acid. nih.gov

Table 1: Reaction Orders in Dipeptide Synthesis (Boc-Xaa-F-Phe + LeuNH2) nih.gov

Amino Acid (Xaa) Reaction Order 'a' (re: Leucinamide) Reaction Order 'b' (re: Fluorophenyl Ester)
Ala, Val, Phe, Ser, Leu ~ 1/2 ~ 3/2
Gly, Met, Pro ~ 1/2 ~ 1

This table illustrates the variable reaction orders for the synthesis of different dipeptides, indicating a complex, multi-step reaction mechanism.

Furthermore, in solid-phase peptide synthesis (SPPS), both the coupling and deprotection steps typically follow pseudo-first-order kinetics. chemrxiv.org The efficiency of these reactions is influenced by factors such as reagent concentration, temperature, and the effectiveness of mixing, which impacts the diffusion of reagents to the solid support. chemrxiv.org

Solid-State Cyclization Mechanisms of Phenylalanyl-Leucine Dipeptides

Linear dipeptides, including those containing phenylalanine and leucine (B10760876), can undergo intramolecular cyclization in the solid state when heated, forming cyclic dipeptides known as 2,5-diketopiperazines (DKPs). researchgate.netrsc.org This thermal degradation pathway is a form of intramolecular aminolysis, where the N-terminal amino group attacks the C-terminal carbonyl carbon, leading to the elimination of a water molecule. nih.gov This process is often irreversible and can be an efficient method for producing the more stable cyclic structure from the linear precursor. researchgate.netacs.org

Studies on model dipeptides like aspartylphenylalanine (AP) show that this solid-state reaction proceeds at elevated temperatures (186-202°C for AP) and results in the exclusive formation of the corresponding cyclic compound. nih.gov The kinetics of such degradation reactions have been found to follow models based on nucleation control, with significant activation energies. nih.gov Research specifically investigating phenylalanyl-leucine and leucyl-phenylalanine has highlighted that the sequence of amino acid residues influences the mechanism of solid-state cyclization. researchgate.net

The process is often catalyzed by trace amounts of water and driven by temperature. acs.org This method aligns with the principles of "green chemistry" as it often provides a high yield of the cyclic product with water as the only byproduct, avoiding the need for solvents. researchgate.netrsc.org

Table 2: Thermal Parameters for Solid-State Cyclization of Model Dipeptides

Dipeptide Reaction Temperature Range (°C) Activation Energy (Ea) Reference
Aspartylphenylalanine (AP) Intramolecular Aminolysis 186-202 ~234 kJ/mol nih.gov
Aspartame (APM) Intramolecular Aminolysis 167-180 ~266 kJ/mol nih.gov

This table provides examples of the conditions and activation energies required for the solid-state cyclization of linear dipeptides, a common degradation pathway for compounds like D-Phenylalanyl-L-leucine.

The crystal packing and heat capacity of the linear dipeptide are also crucial factors that influence the temperature and kinetics of the solid-state cyclization reaction. rsc.org

Fundamental Factors Influencing Dipeptide Hydrolysis and Degradation Pathways

The primary chemical degradation pathway for dipeptides is the hydrolysis of the peptide bond, which breaks the dipeptide into its constituent amino acids. biotopics.co.ukencyclopedia.pub This process can be influenced by several fundamental factors.

Mechanism of Hydrolysis: Acid-catalyzed hydrolysis is a common mechanism for peptide bond cleavage. researchgate.netpearson.com The process is initiated by the protonation of the carbonyl oxygen of the peptide bond. This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon. A series of intermediates form, ultimately leading to the transfer of a proton to the amide nitrogen, which facilitates the elimination of the amine and the breaking of the C-N bond. researchgate.net While this reaction can occur with water alone, it is typically very slow under neutral conditions and is significantly accelerated by acids or bases. pearson.comlibretexts.org

Factors Influencing Hydrolysis and Degradation:

Temperature and Pressure: The rate of dipeptide hydrolysis increases exponentially with rising temperature. nih.gov Studies on glycylglycine (B550881) have shown that pressure also plays a critical role. At lower temperatures (below 200°C), the hydrolysis rate is faster at high pressure (265 atm) than at standard water steam pressure. However, at higher temperatures, this trend reverses. nih.gov This is reflected in the apparent activation energy for the reaction, which is significantly lower at high pressure.

Table 3: Effect of Pressure on the Activation Energy of Dipeptide Hydrolysis nih.gov

Pressure Apparent Activation Energy (Ea)
Water Steam Pressure 98.9 kJ/mol

This table demonstrates how increased pressure can lower the energy barrier for dipeptide hydrolysis.

pH: The rate of hydrolysis is strongly dependent on pH. encyclopedia.pub Acidic conditions (e.g., pH 1-3) promote acid-catalyzed hydrolysis of the peptide backbone. encyclopedia.pub

Solid-State Factors: In the solid state, chemical stability is influenced by factors such as temperature and moisture content. nih.gov The presence of water can facilitate degradation reactions like hydrolysis and cyclization even without being in a full solution. acs.orgnih.gov The physical state of the material, whether amorphous or crystalline, also impacts reactivity. nih.gov

Oxidation: Besides hydrolysis, peptides can degrade via oxidation, often catalyzed by the presence of transition metal ions like Fe²⁺ or Cu²⁺. These ions can generate reactive oxygen species (ROS) that react with and degrade amino acid residues. encyclopedia.pub

Q & A

Q. What are the standard protocols for synthesizing and characterizing D-Phenylalanyl-L-leucine in laboratory settings?

  • Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc- or Boc-protected amino acids. Post-synthesis, purification via reversed-phase HPLC (RP-HPLC) is critical to isolate enantiomerically pure compounds. Characterization requires tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) to confirm stereochemistry and purity. For example, 1H^1H-NMR can resolve chiral centers by comparing chemical shifts of D- and L-isomers .

Q. How do researchers validate the enantiomeric purity of this compound in experimental workflows?

  • Methodological Answer : Chiral chromatography (e.g., using Chirobiotic™ columns) coupled with polarimetric detection is standard. Circular dichroism (CD) spectroscopy further validates optical activity, distinguishing D-Phenylalanyl from L-Phenylalanyl configurations. Quantification via calibration curves against certified reference materials ensures accuracy .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

  • Methodological Answer : Enzymatic inhibition assays (e.g., protease or peptidase activity) using fluorogenic substrates (e.g., AMC-labeled peptides) are common. Dose-response curves (IC50_{50}) and kinetic studies (kcat_{cat}/KM_M) provide mechanistic insights. Negative controls with scrambled peptides or enantiomeric analogs (e.g., L-Phenylalanyl-D-leucine) are essential to rule out nonspecific effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s enzyme-binding affinity be resolved?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (pH, ionic strength) or enzyme isoforms. Systematic replication under standardized buffers (e.g., Tris-HCl vs. phosphate) and isothermal titration calorimetry (ITC) to measure binding thermodynamics are recommended. Meta-analyses of published datasets using PRISMA frameworks can identify confounding variables .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like coupling efficiency and deprotection time. Statistical tools (e.g., ANOVA for batch comparisons) and orthogonal analytical methods (e.g., X-ray crystallography for crystal structure validation) reduce variability. Pre-register protocols in repositories like protocols.io to enhance reproducibility .

Q. How do stereochemical variations in this compound influence its interaction with membrane transporters?

  • Methodological Answer : Use transfected cell models (e.g., HEK293 expressing SLC transporters) to compare uptake kinetics of D- vs. L-configured peptides. Radiolabeled 14C^{14}C- or 3H^3H-isotopes enable precise quantification. Molecular dynamics simulations (e.g., GROMACS) can predict binding poses and steric clashes in transporter binding pockets .

Q. What strategies address low signal-to-noise ratios in fluorescence-based assays for this compound?

  • Methodological Answer : Optimize fluorophore-quencher pairs (e.g., Dabcyl/Edans) and use time-resolved fluorescence to reduce background. Internal standardization with inert fluorophores (e.g., FITC-dextran) corrects for plate reader variability. Pilot studies with fractional factorial designs (e.g., 2k^k designs) identify critical noise factors .

Methodological Frameworks for Data Interpretation

Q. How should researchers contextualize contradictory findings in this compound studies?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study validity. Triangulate results using complementary techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics). Transparent reporting via FAIR data principles (Findable, Accessible, Interoperable, Reusable) enables cross-study comparisons .

Q. What statistical models are appropriate for dose-response studies involving this compound?

  • Answer : Nonlinear regression (e.g., four-parameter logistic models) fits sigmoidal dose-response curves. Bootstrap resampling quantifies confidence intervals for EC50_{50}/IC50_{50}. For multiplexed assays, mixed-effects models account for plate-to-plate variability. Open-source tools like R/Bioconductor ensure reproducibility .

Tables: Key Analytical Parameters

Parameter Method Acceptance Criteria Reference
Enantiomeric purityChiral HPLC≥98% ee
Binding affinity (KD_D)Surface Plasmon ResonanceR2^2 ≥ 0.95 in triplicate runs
Enzymatic inhibition (IC50_{50})Fluorogenic assayCV ≤ 15% across three independent runs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.